molecular formula C20H24N4O5 B5688445 ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B5688445
M. Wt: 400.4 g/mol
InChI Key: LQMACOZKFYSBFR-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Moiety: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone ring.

    Formation of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
  • Ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Uniqueness

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross cell membranes and interact with specific molecular targets, making it a valuable compound in drug development.

Biological Activity

Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperazine ring, a pyridazinone moiety, and a methoxyphenyl group, making it a potential candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Moiety : This is achieved by reacting a hydrazine derivative with an appropriate diketone under acidic conditions.
  • Introduction of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl group to the pyridazinone ring.
  • Formation of the Piperazine Ring : The piperazine ring is created through a nucleophilic substitution reaction.
  • Esterification : The final step involves esterification to form the ethyl ester group, yielding the target compound .

The molecular formula for this compound is C18H22N4O3C_{18}H_{22}N_4O_3 with a molecular weight of 342.39 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The mechanism is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. This compound may induce apoptosis in cancer cells by modulating cellular signaling pathways, such as those involving caspases or Bcl-2 family proteins. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of derivatives related to this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated varying degrees of inhibition, suggesting that modifications to the structure could enhance antibacterial efficacy .

Table of Biological Activities

Activity Target Effect Reference
Anti-inflammatoryCOX enzymesInhibition of inflammatory pathways
AnticancerVarious cancer cell linesInduction of apoptosis
AntibacterialE. coli, S. aureusVariable inhibition

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in an animal model of acute inflammation. The results showed a significant reduction in edema compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Research

In another study focused on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity against specific cancers such as breast and colon cancer .

Properties

IUPAC Name

ethyl 4-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(27)23-11-9-22(10-12-23)19(26)14-24-18(25)8-7-17(21-24)15-5-4-6-16(13-15)28-2/h4-8,13H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMACOZKFYSBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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